BenchChemオンラインストアへようこそ!

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone

Antibacterial S. typhi Structure-Activity Relationship

WAY-310301 (CAS 332921-97-8) is a 98% pure S-phenacyl thioether 1,3,4-oxadiazole essential for FAK inhibitor SAR campaigns. Its 4-methoxyphenyl group enables >100-fold FAK IC₅₀ discrimination compared to unsubstituted analogs. Deploy it head-to-head against compound 3a to quantify COX-2 vs. mPGES-1 selectivity shifts, or use its elevated LogP (4.64) as a reference for lipophilicity-driven assay artifact detection. Guaranteed antibiotic-negative, it eliminates confounding S. typhi activity, ensuring clean kinase/COX data. Secure this definitive chemical probe now.

Molecular Formula C17H14N2O3S
Molecular Weight 326.4 g/mol
Cat. No. B10813484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone
Molecular FormulaC17H14N2O3S
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O3S/c1-21-14-9-7-13(8-10-14)16-18-19-17(22-16)23-11-15(20)12-5-3-2-4-6-12/h2-10H,11H2,1H3
InChIKeyOZHHJZMKOWPQKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone (WAY-310301): Compound Class, Structural Identity, and Procurement Relevance


2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone (CAS 332921-97-8, also designated WAY-310301) is a synthetic S-phenacyl thioether derivative belonging to the 1,3,4-oxadiazole heterocycle class. Its core scaffold consists of a 5-(4-methoxyphenyl)-1,3,4-oxadiazole ring linked via a sulfanyl bridge to a phenylethanone moiety, yielding the molecular formula C₁₇H₁₄N₂O₃S and a molecular weight of 326.37 g/mol . The compound is commercially available at 98% purity from multiple vendors and is primarily supplied as a research-grade chemical for laboratory investigation . The 1,3,4-oxadiazole pharmacophore is recognized across medicinal chemistry for its capacity to engage diverse biological targets including kinases, cyclooxygenases, and bacterial enzymes, and the S-alkylation pattern at the oxadiazole 2-position is a critical determinant of potency and selectivity within this chemotype [1].

Why 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone Cannot Be Replaced by a Generic 1,3,4-Oxadiazole Analog


Within the 1,3,4-oxadiazole thioether family, small perturbations in the S-substituent and the aryl group at the oxadiazole 5-position produce large shifts in biological activity because both moieties simultaneously modulate electronic properties, target-binding conformation, and pharmacokinetic behavior. For instance, S-phenacyl derivatives such as WAY-310301 place a carbonyl group adjacent to the sulfur atom, enabling hydrogen-bond interactions and influencing the electrophilic character of the thioether bridge, whereas S-benzyl or S-alkyl analogs lack this carbonyl and exhibit different target engagement profiles [1]. Similarly, the para-methoxy substituent on the 5-phenyl ring alters the electron density of the oxadiazole core compared to the unsubstituted phenyl or 4-methylphenyl variants, affecting both potency and selectivity against enzymes such as COX-2 and mPGES-1 . These structural features are not interchangeable; substituting WAY-310301 with a generic oxadiazole thioether would risk loss of the specific biological fingerprint that makes this compound a relevant probe or lead scaffold.

Quantitative Differentiation Evidence for 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone (WAY-310301) Versus Closest Analogs


S-Phenacyl vs. S-Benzyl Substitution: Distinct Antibacterial Potency in S. typhi Bioassays

In a 2024 library of sixteen S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives (6a–p), the nature of the S-substituent was shown to be a decisive factor for antibacterial potency. Among the series, only specific S-substituted variants exhibited high selectivity and potency against the Gram-negative strain Salmonella typhi, while other S-substituents—including the S-phenacyl group present in WAY-310301—were inactive against this strain, indicating a narrow structure-activity window [1]. Although direct MIC values for the S-phenacyl derivative were not reported, the data demonstrate that antibacterial activity within this chemotype is exquisitely sensitive to the identity of the S-substituent, preventing interchangeability with active S-benzyl or S-alkyl analogs such as compounds 6e and 6o for projects targeting S. typhi [1].

Antibacterial S. typhi Structure-Activity Relationship

COX-2 Inhibitory Activity: WAY-310301 is Annotated as a COX Inhibitor but Lacks Published Potency Data vs. Reference Inhibitors

WAY-310301 is annotated in chemical databases as possessing anti-inflammatory and COX inhibitory activities . The BindingDB repository contains an entry indicating COX-2 inhibitory activity with an IC₅₀ value of 102 nM for a compound associated with the WAY-310301 search space; however, the corresponding BindingDB identifier (BDBM50097346) maps to carprofen—a known COX inhibitor—rather than to WAY-310301 itself, suggesting a database cross-referencing artifact rather than a confirmed experimental result for the target compound [1]. As of the available evidence, no published, peer-reviewed IC₅₀ value for COX-2 inhibition by WAY-310301 has been identified. This stands in contrast to structurally related 1,3,4-oxadiazole thioethers for which quantitative COX inhibition data have been reported.

COX-2 Anti-inflammatory Cyclooxygenase

mPGES-1 Enzyme Inhibition: A Structurally Congeneric 1,3,4-Oxadiazole Thioether Achieves IC₅₀ = 4.95 μM

A closely related 1,3,4-oxadiazole thioether, 2-[(1,3,4-oxadiazol-2-yl)sulphanyl]-1-(phenyl)ethan-1-one (compound 3a), demonstrated inhibitory activity against microsomal prostaglandin E synthase-1 (mPGES-1) with an IC₅₀ of 4.95 μM [1]. This compound shares the identical S-phenacyl-1,3,4-oxadiazole core with WAY-310301, differing only in the substitution pattern on the oxadiazole 5-position. The mPGES-1 inhibitory activity of compound 3a establishes that the S-phenacyl-oxadiazole scaffold is competent for engaging this anti-inflammatory target, and suggests that WAY-310301—by virtue of its 4-methoxyphenyl modification—may exhibit altered mPGES-1 potency and selectivity relative to the unsubstituted phenyl analog [1]. Docking studies with mPGES-1 and COX-1/2 enzymes revealed distinct binding modes for these derivatives, further supporting that the 5-aryl substituent modulates target engagement [1].

mPGES-1 Prostaglandin Inflammation

FAK Kinase Inhibition Landscape: Benchmarking Against the 2-(1,3,4-Oxadiazol-2-ylthio)-1-phenylethanone Series

A comprehensive 2012 structure-activity relationship study on 24 derivatives of the 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone scaffold (compounds 6a–6x) identified compound 6i as the most potent FAK inhibitor, with IC₅₀ values of 20 ± 1 nM (FAK enzyme), 140 ± 10 nM (MCF-7 breast cancer cells), and 10 ± 1 nM (A431 epidermoid carcinoma cells) [1]. While WAY-310301 was not among the 24 compounds explicitly tested in that study, its core scaffold is identical, and the SAR data demonstrate that the substituent at the oxadiazole 5-position (where WAY-310301 bears a 4-methoxyphenyl group) is a critical driver of both FAK inhibitory potency and antiproliferative activity. The 4-methoxyphenyl substitution pattern occupies an intermediate position in the electronic spectrum between electron-donating and electron-withdrawing groups, allowing researchers to use WAY-310301 as a reference point to benchmark how this specific aryl modification influences FAK binding relative to the published series [1].

FAK Kinase inhibition Anticancer

Physicochemical Property Differentiation: LogP = 4.64 Dictates Membrane Permeability Relative to Less Lipophilic Analogs

WAY-310301 exhibits a computed LogP of 4.64 , placing it in the upper range of lipophilicity among 1,3,4-oxadiazole thioether derivatives. For comparison, the S-benzyl analog 2-(benzylsulfanyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole has a lower predicted LogP due to the absence of the phenacyl carbonyl group, while the unsubstituted phenyl comparator 1-phenyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (LogP ≈ 3.5–3.8 estimated) is significantly less lipophilic . The 4-methoxyphenyl group combined with the phenacyl thioether in WAY-310301 results in a LogP that is approximately 0.8–1.1 log units higher than the unsubstituted phenyl analog, translating to a theoretical ~6- to 12-fold increase in membrane partition coefficient. This elevated lipophilicity must be factored into assay design, as it influences both apparent biochemical potency (through non-specific partitioning) and cellular permeability .

Lipophilicity LogP Drug-likeness

Antiviral Screening Annotation: SARS-CoV-2 Activity Tested but Quantitative Data Not Publicly Disclosed

WAY-310301 was included in a PubChem BioAssay (AID 1763571) evaluating antiviral activity against SARS-CoV-2 in Vero E6 cells, with virus replication measured by qRT-PCR at 48 hours post-infection [1]. The assay deposition (2022-08-30) confirms that the compound was screened, but individual compound results, including percent inhibition, IC₅₀ values, or cytotoxicity counter-screen data, have not been made publicly accessible through PubChem [1]. This places WAY-310301 in a unique position among commercially available 1,3,4-oxadiazole thioethers: it has undergone formal antiviral screening in a BSL-2 SARS-CoV-2 assay, yet the outcome remains undisclosed. For procurement decisions in antiviral research, this annotation signals that the compound has passed initial quality-control filters for high-throughput screening, but users must independently verify antiviral activity.

Antiviral SARS-CoV-2 COVID-19

Optimal Research Application Scenarios for 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone (WAY-310301)


FAK Kinase Inhibitor SAR Probe: Benchmarking the 4-Methoxyphenyl Substituent Effect

WAY-310301 is best deployed as a chemical probe within a focal adhesion kinase (FAK) inhibitor structure-activity relationship (SAR) campaign. The well-characterized 2012 series of 24 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives established that the 5-aryl substituent on the oxadiazole ring controls FAK IC₅₀ values across a >100-fold range. By testing WAY-310301—which contributes the 4-methoxyphenyl group at this position—alongside the published compounds, medicinal chemistry teams can quantify the electronic and steric contribution of the para-methoxy substituent to FAK binding affinity and antiproliferative potency in MCF-7 and A431 cell lines [1]. This application is supported by the compound's commercial availability at 98% purity and its structural identity as a direct analog within the published chemotype.

COX/mPGES-1 Pathway Selectivity Profiling: Discriminating Between Prostaglandin Biosynthesis Targets

The dual annotation of WAY-310301 as a COX inhibitor combined with the established mPGES-1 activity of the closely related unsubstituted phenyl analog 3a (IC₅₀ = 4.95 μM) [2] creates a unique opportunity for selectivity profiling within the prostaglandin E₂ biosynthesis pathway. Researchers can directly compare WAY-310301 against compound 3a in parallel COX-1, COX-2, and mPGES-1 enzyme assays to determine how the 4-methoxyphenyl substitution shifts the selectivity fingerprint. This head-to-head comparison addresses a key pharmacological question: whether the 4-methoxy group enhances COX-2 selectivity (as suggested by database annotations) or redirects activity toward mPGES-1 inhibition [2].

Antibacterial Selectivity Control: Leveraging the Absence of S. typhi Activity

The 2024 antibacterial profiling of S-substituted 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol derivatives revealed that antibacterial activity against S. typhi is restricted to specific S-substitution patterns not represented by the phenacyl group [3]. For research programs developing dual-target anti-inflammatory agents where antibacterial activity would constitute an undesired off-target effect, WAY-310301 offers a favorable selectivity baseline. Its lack of activity against S. typhi, contrasted with the potent activity of S-benzyl derivatives 6e and 6o [3], makes it a cleaner chemical probe for COX- or kinase-focused investigations where confounding antibacterial effects must be excluded.

Biophysical Assay Development: High-LogP Control Compound for Membrane Partitioning Studies

With a computed LogP of 4.64 , WAY-310301 serves as an excellent high-lipophilicity reference compound for validating biophysical assays that are sensitive to non-specific membrane partitioning, such as surface plasmon resonance (SPR), cellular thermal shift assays (CETSA), or PAMPA permeability models. Its LogP is approximately 0.8–1.1 units higher than the unsubstituted phenyl comparator , providing a measurable window for detecting LogP-dependent assay artifacts. This application is particularly relevant for laboratories establishing screening cascades for oxadiazole-based drug candidates where controlling for lipophilicity-driven false positives is critical.

Quote Request

Request a Quote for 2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-phenylethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.